molecular formula C27H33N3O7 B14227579 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine CAS No. 830321-71-6

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine

Cat. No.: B14227579
CAS No.: 830321-71-6
M. Wt: 511.6 g/mol
InChI Key: QKQGXQXHJHSJSD-UYADZXDASA-N
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Description

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine is a synthetic peptide compound. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine typically involves the following steps:

    Fmoc Protection: The amino group of L-isoleucine is protected using the Fmoc group. This is achieved by reacting L-isoleucine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).

    Coupling Reactions: The protected L-isoleucine is then coupled with L-threonine and glycine using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final peptide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be used to break disulfide bonds, if applicable.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield free thiol groups.

Scientific Research Applications

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used in the study of peptide synthesis and the development of new synthetic methodologies.

    Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate relationships.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the correct sequence and structure of the peptide. Once the Fmoc group is removed, the peptide can interact with its target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
  • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-threonine

Uniqueness

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine is unique due to its specific sequence and the presence of both isoleucine and threonine residues. This combination imparts distinct structural and functional properties, making it valuable for specific research applications.

Properties

CAS No.

830321-71-6

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C27H33N3O7/c1-4-15(2)23(26(35)29-24(16(3)31)25(34)28-13-22(32)33)30-27(36)37-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21,23-24,31H,4,13-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)/t15-,16+,23-,24-/m0/s1

InChI Key

QKQGXQXHJHSJSD-UYADZXDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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